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Compound of Interest

Compound Name: IV-361

Cat. No.: B15585928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of IV-361 (also known as KX2-

361), a novel dual-mechanism inhibitor, against other therapeutic alternatives in various cancer

types. The information is supported by preclinical experimental data to aid in the evaluation of

its potential for further development.

Overview of IV-361
IV-361 is a small molecule inhibitor with a unique dual mechanism of action, targeting both Src

kinase signaling and tubulin polymerization.[1][2] This dual activity suggests a broad

therapeutic window and the potential to overcome resistance mechanisms associated with

single-target agents. A significant feature of IV-361 is its ability to cross the blood-brain barrier,

making it a promising candidate for brain malignancies.[1][2]

Mechanism of Action
IV-361 exerts its anti-cancer effects through two distinct pathways:

Src Kinase Inhibition: IV-361 inhibits the autophosphorylation of Src kinase, a non-receptor

tyrosine kinase frequently overexpressed in various cancers.[1][2] By blocking Src, it disrupts

downstream signaling pathways involved in cell proliferation, survival, and migration.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15585928?utm_src=pdf-interest
https://www.benchchem.com/product/b15585928?utm_src=pdf-body
https://www.benchchem.com/product/b15585928?utm_src=pdf-body
https://www.benchchem.com/product/b15585928?utm_src=pdf-body
https://www.researchgate.net/publication/225990074_The_Murine_GL261_Glioma_Experimental_Model_to_Assess_Novel_Brain_Tumor_Treatments
https://www.biopreparations.ru/jour/article/view/252?locale=en_US
https://www.benchchem.com/product/b15585928?utm_src=pdf-body
https://www.researchgate.net/publication/225990074_The_Murine_GL261_Glioma_Experimental_Model_to_Assess_Novel_Brain_Tumor_Treatments
https://www.biopreparations.ru/jour/article/view/252?locale=en_US
https://www.benchchem.com/product/b15585928?utm_src=pdf-body
https://www.benchchem.com/product/b15585928?utm_src=pdf-body
https://www.researchgate.net/publication/225990074_The_Murine_GL261_Glioma_Experimental_Model_to_Assess_Novel_Brain_Tumor_Treatments
https://www.biopreparations.ru/jour/article/view/252?locale=en_US
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tubulin Polymerization Inhibition: IV-361 directly binds to tubulin, disrupting microtubule

dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[1][2]
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Fig. 1: Dual mechanism of action of IV-361.

Comparative Efficacy in Glioblastoma
Glioblastoma (GBM) is the primary indication for which IV-361 has been extensively studied

due to its ability to penetrate the blood-brain barrier. Preclinical studies have demonstrated its

potent activity against various human and murine glioma cell lines, including those resistant to

the standard-of-care chemotherapy, temozolomide (TMZ).[3]

In Vitro Studies
IV-361 has shown low nanomolar efficacy in inhibiting the growth of a range of central nervous

system (CNS) tumor cell lines.
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Cell Line Cancer Type IV-361 GI50 (nM) Dasatinib GI50 (nM)

U87 Glioblastoma 76 1586

GL261 Glioma (murine) 57 18

T98G
Glioblastoma (TMZ-

resistant)
14 Not Tested

Daoy Medulloblastoma 16 2927

SK-N-MC Neuroepithelioma 8 5114

SW1088 Astrocytoma 26 898

LN-18 Glioma 2.9 565

SK-N-FI Neuroblastoma 11 13

U118 Glioma 29 Not Tested

U138 Glioma 51 Not Tested

U373 Glioma 54 Not Tested

Table 1: Comparative in vitro activity of IV-361 and Dasatinib in CNS tumor cell lines.

In Vivo Studies
In an orthotopic GL261 glioma mouse model, orally administered IV-361 demonstrated a

significant survival benefit compared to both vehicle control and temozolomide.[1]
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Fig. 2: In vivo experimental workflow for glioblastoma.

A key study showed that while temozolomide provided a modest survival benefit, IV-361
treatment led to a significant increase in long-term survival in mice with orthotopic GL261

gliomas.[1] The combination of IV-361 and temozolomide appeared to provide the most

significant survival advantage.

Performance in Other Cancer Types
While glioblastoma is the most studied indication, the dual mechanism of IV-361 suggests its

potential in other solid tumors. Preclinical data for a close analog of IV-361 (compound 7)

demonstrated activity against colon and non-small cell lung cancer (NSCLC) cell lines.
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Cell Line Cancer Type Analog of IV-361 GI50 (µM)

HT29 Colon Cancer 0.88

KM12 Colon Cancer 0.41

A549 NSCLC 1.03

Table 2: In vitro activity of an IV-361 analog in colon and NSCLC cell lines.

Further investigation is warranted to evaluate the efficacy of IV-361 itself in these and other

cancer types.

Experimental Protocols
Cell Viability Assay (MTT Assay)

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000

cells per well and allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of IV-361 or comparator

drugs for 72 hours.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into

formazan crystals.

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated from the

dose-response curves.

Orthotopic GL261 Glioma Mouse Model
Cell Culture: GL261 murine glioma cells are cultured in appropriate media.
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Intracranial Injection: Syngeneic C57BL/6 mice are anesthetized, and a burr hole is drilled

into the skull. A stereotactic frame is used to inject GL261 cells into the striatum of the brain.

Treatment: Oral administration of IV-361, temozolomide, the combination, or vehicle is

initiated a few days after tumor cell implantation and continued for a specified duration.

Monitoring: Animal survival is monitored daily. Tumor growth can be non-invasively

monitored using magnetic resonance imaging (MRI).

Endpoint: The study endpoint is typically determined by the onset of neurological symptoms

or a predefined tumor volume.

Western Blot for Src Phosphorylation
Cell Lysis: Cells treated with IV-361 are lysed in a buffer containing protease and

phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA

assay.

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with a primary antibody

specific for phosphorylated Src (p-Src Tyr416) and total Src.

Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the

signal is detected using an enhanced chemiluminescence (ECL) substrate.

Analysis: The band intensities are quantified to determine the ratio of phosphorylated Src to

total Src.
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Fig. 3: Logical flow of IV-361 evaluation.

Conclusion
IV-361 is a promising dual-mechanism inhibitor with significant preclinical activity in

glioblastoma, including in temozolomide-resistant models. Its ability to cross the blood-brain

barrier and its unique mechanism of action warrant further investigation. While data in other

cancer types is still emerging and primarily based on an analog compound, the broad-spectrum

activity of this class of inhibitors suggests potential for wider applications. The provided

experimental data and protocols offer a solid foundation for researchers and drug development

professionals to design further studies to fully elucidate the therapeutic potential of IV-361.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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